

AFG206 discovery and development history

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	AFG206	
Cat. No.:	B1684540	Get Quote

An In-depth Technical Guide to the Discovery and Development of ONC206

Introduction

ONC206 is an investigational, orally bioavailable small molecule belonging to the imipridone class of compounds. It is a second-generation derivative of dordaviprone (ONC201), engineered for enhanced potency and efficacy.[1][2][3] Developed by Oncoceutics, Inc., now part of Chimerix, ONC206 is currently under clinical investigation for the treatment of various solid tumors, with a primary focus on central nervous system (CNS) malignancies such as high-grade gliomas and medulloblastoma.[1][4] Preclinical studies have demonstrated its ability to penetrate the blood-brain barrier, a critical attribute for treating brain tumors.[4][5]

Discovery and Development History

The development of ONC206 stems from the clinical experience with its parent compound, ONC201. ONC206 shares the same core chemical structure as ONC201 but was chemically modified to enhance its anti-tumorigenic properties.[3][4] The first-in-human Phase 1 clinical trial for ONC206 was initiated in October 2020, enrolling adult patients with recurrent primary CNS neoplasms.[4][6] Subsequent clinical trials have been launched to evaluate ONC206 as a monotherapy and in combination with radiation therapy for both newly diagnosed and recurrent diffuse midline gliomas and other malignant brain tumors.[7][8][9]

Mechanism of Action

ONC206 exerts its anti-cancer effects through a dual-targeting mechanism, acting as both an antagonist of the dopamine receptor D2 (DRD2) and an agonist of the mitochondrial



caseinolytic protease P (ClpP).[1][5] This dual engagement triggers a cascade of downstream events culminating in tumor cell death.

The primary signaling pathways affected by ONC206 include:

- DRD2 Antagonism: As a selective antagonist, ONC206 inhibits DRD2, a G protein-coupled receptor overexpressed in various cancers. This inhibition disrupts pro-survival signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.[5]
- ClpP Agonism: ONC206 binds to and activates the mitochondrial protease ClpP. This leads to the degradation of mitochondrial proteins, disrupting mitochondrial function and bioenergetics, and ultimately inducing apoptosis.[5][10]
- Integrated Stress Response (ISR): The combined action on DRD2 and ClpP activates the ISR, a cellular stress response pathway. A key consequence of ISR activation is the upregulation of Death Receptor 5 (DR5).[1][2]
- TRAIL/DR5 Apoptosis Pathway: The increased expression of DR5 on the tumor cell surface sensitizes the cells to apoptosis induced by the Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL).[5][11]

The interplay of these mechanisms leads to cell cycle arrest, inhibition of proliferation, and induction of apoptosis in cancer cells, while largely sparing normal cells.[8][11]

Quantitative Preclinical Data

The enhanced potency of ONC206 compared to its parent compound, ONC201, has been demonstrated across various cancer cell lines.



Parameter	ONC206	ONC201	Cell Lines	Reference
IC50	0.21 μΜ	2.14 μΜ	ECC-1 (Endometrial Cancer)	[2]
IC50	0.32 μΜ	3.53 μΜ	Ishikawa (Endometrial Cancer)	[2]
IC50 Range	50 - 200 nM	Not specified	Glioblastoma Stem Cells (GSCs)	[12]
IC50 Range	200 - 1000 nM	Not specified	Differentiated Glioblastoma Cells (DGCs)	[12]
In Vivo Study	Dose	Schedule	Model	Reference

Experimental Protocols

50 mg/kg

Detailed experimental methodologies for key preclinical studies are outlined below:

Weekly

Cell Viability and Proliferation Assays

• Objective: To determine the dose-dependent effect of ONC206 on cancer cell proliferation.

GBM Mouse

Orthotopic Model

[7]

Methodology:

Preclinical

Combination

- Cancer cell lines (e.g., ECC-1, Ishikawa) are seeded in 96-well plates and allowed to adhere overnight.
- Cells are treated with a range of concentrations of ONC206 or ONC201 for a specified duration (e.g., 72 hours).



- Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
- The absorbance is measured using a microplate reader, and the half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Western Immunoblotting

- Objective: To analyze the expression levels of key proteins in signaling pathways affected by ONC206.
- Methodology:
 - Cells are treated with ONC206 at various concentrations for a defined period (e.g., 24 hours).
 - Total protein is extracted from the cells, and protein concentration is determined using a BCA assay.
 - Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
 - The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., DR5, DRD2, phospho-S6, ClpP).
 - After washing, the membrane is incubated with a horseradish peroxidase (HRP)conjugated secondary antibody.
 - Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2][3]

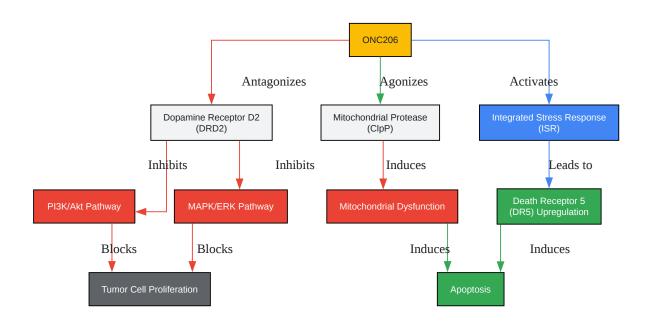
In Vivo Tumor Models

- Objective: To evaluate the anti-tumor efficacy of ONC206 in a living organism.
- Methodology:



- An orthotopic mouse model is established by implanting human glioblastoma (GBM) cells into the brains of immunodeficient mice.
- Tumor growth is monitored via imaging techniques.
- Once tumors are established, mice are randomized into treatment groups (e.g., vehicle control, ONC206 alone, ONC206 in combination with temozolomide and radiotherapy).
- ONC206 is administered orally at a specified dose and schedule (e.g., 50 mg/kg weekly).
- Tumor burden and overall survival are monitored. At the end of the study, tumors are excised for further analysis, such as immunohistochemistry (IHC) for proliferation (Ki67) and apoptosis markers.[2][7]

Visualizations Signaling Pathway of ONC206

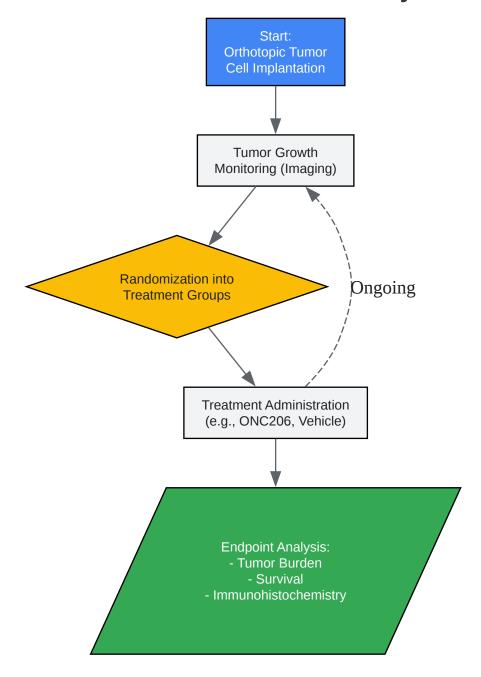


Click to download full resolution via product page



Caption: ONC206 dual-targeting mechanism of action.

Experimental Workflow for In Vivo Efficacy



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. chimerix.com [chimerix.com]
- 2. Highly potent dopamine receptor D2 antagonist ONC206 demonstrates anti-tumorigenic activity in endometrial cancer PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | ONC206, an Imipridone Derivative, Induces Cell Death Through Activation of the Integrated Stress Response in Serous Endometrial Cancer In Vitro [frontiersin.org]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Onc-206 | C23H22F2N4O | CID 135297777 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. oncozine.com [oncozine.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ONC206 for Treatment of Newly Diagnosed, or Recurrent Diffuse Midline Gliomas, and Other Recurrent Malignant Brain Tumors (PNOC 023) | UCSF Brain Tumor Center [braintumorcenter.ucsf.edu]
- 9. Facebook [cancer.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. A Novel Therapeutic Mechanism of Imipridones ONC201/ONC206 in MYCN-Amplified Neuroblastoma Cells via Differential Expression of Tumorigenic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EXTH-58. ONC206, AN IMIPRIDONE FAMILY MEMBER, SUPPRESSES GLIOBLASTOMA CELLS VIA BLOCKING CANCER STEMNESS PATHWAYS PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AFG206 discovery and development history].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684540#afg206-discovery-and-development-history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com